![molecular formula C14H18FN5O2 B5515419 1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related triazole compounds involves strategies such as condensation reactions, the use of "click chemistry" for the efficient creation of 1,2,3-triazoles, and other innovative approaches to construct complex molecules with specific functional groups. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showcases a methodology that could be analogous to the target compound, involving condensation and cyclization steps to obtain compounds with anticancer activities (Hao et al., 2017).

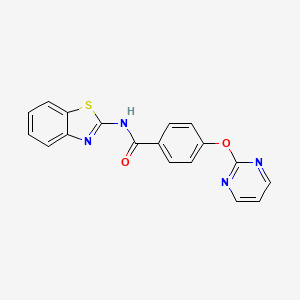

Molecular Structure Analysis

The structural determination of similar compounds, such as 1H-indazole derivatives, reveals insights into their molecular geometry, confirming the arrangement of functional groups and overall molecular shape through crystallography. These studies provide a basis for understanding the structural characteristics of the target compound (Lu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds can include transformations that introduce or modify functional groups, affecting the molecule's reactivity and interaction with biological targets. The formation of triazole rings via "click chemistry" represents a key reaction type for these molecules, facilitating the construction of diverse chemical entities with potential biological activities (Chen et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application and behavior in various environments. The synthesis and characterization processes typically involve the evaluation of these properties to guide further development and application (Liang, 2009).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and the potential for undergoing specific chemical reactions, are essential for understanding the chemical behavior of the target compound. Studies on related molecules can shed light on the reactivity patterns and chemical stability of the compound under various conditions (Lu et al., 2021).

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

Compounds structurally related to the triazole carboxamide, specifically those containing triazole, oxadiazole, or thiazole nuclei, have been synthesized using microwave-assisted techniques. These compounds have demonstrated potential biological activities, including antimicrobial, antilipase, and antiurease activities. This indicates the relevance of similar structures in medicinal chemistry for developing new drugs (Başoğlu et al., 2013).

Antimicrobial Activity of Triazole Derivatives

1,2,4-Triazole derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial properties. These derivatives showed good to moderate activity against various microorganisms, underscoring the potential of triazole-based compounds in antimicrobial drug development (Bektaş et al., 2010).

Cancer Cell Proliferation Inhibition

Similar compounds, particularly those incorporating the triazole ring and morpholino groups, have been reported to inhibit the proliferation of cancer cell lines. This suggests that compounds like 1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide might have potential applications in cancer treatment (Lu et al., 2017).

Antibacterial and Antifungal Agents

Novel derivatives of 2-phenylthiazole-4-carboxamide, which share structural similarities with the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Aliabadi et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2/c1-9(10-3-4-13(22-2)11(15)7-10)17-14(21)12-8-20(6-5-16)19-18-12/h3-4,7-9H,5-6,16H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWCIUQJIRSEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)NC(=O)C2=CN(N=N2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)